molecular formula C10H9ClN2O2 B2752322 Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate CAS No. 1260764-04-2

Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B2752322
CAS No.: 1260764-04-2
M. Wt: 224.64
InChI Key: YTMREHKFBGKPOZ-UHFFFAOYSA-N
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Description

Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of interest in various fields of chemistry and biology. This compound is known for its potential biological activities and is used in scientific research for its diverse applications.

Preparation Methods

The synthesis of ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate typically involves multi-step reactions. One common method includes the following steps:

Chemical Reactions Analysis

Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate is unique due to its specific structure, which combines a pyrrole ring with a pyrazine ring. Similar compounds include:

This compound stands out due to its specific chlorine and ethyl ester substituents, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-5-13-6-4-12-9(11)8(7)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMREHKFBGKPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=CN2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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